molecular formula C6H14ClN5 B608073 Imeglimin hydrochloride CAS No. 775351-61-6

Imeglimin hydrochloride

Cat. No. B608073
M. Wt: 191.66
InChI Key: UXHLCYMTNMEXKZ-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imeglimin hydrochloride is a first-in-class novel oral hypoglycemic agent . It belongs to the tetrahydrotriazine chemical class . It has been launched in Japan for the treatment of type 2 diabetes mellitus . Its mechanism of action targets mitochondrial bioenergetics to ameliorate insulin resistance and to enhance β-cell function .


Molecular Structure Analysis

Imeglimin hydrochloride has a molecular formula of C6H13N5 . Its molecular weight is 155.2 .


Chemical Reactions Analysis

Imeglimin hydrochloride is a small cationic drug . It has a complex mechanism of absorption involving an active transport through organic cation transporters (OCTs) . Imeglimin absorption decreases when dose increases due to the saturation of the active uptake transport .


Physical And Chemical Properties Analysis

Imeglimin hydrochloride has a molecular weight of 191.66 . It is soluble in DMSO . It is recommended to be stored in powder form at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

  • Treatment of Type 2 Diabetes : Imeglimin hydrochloride has been approved in Japan for the treatment of T2D. It is the first in a new class of glucose-lowering agents, known as glimins, that target multiple components of diabetes-associated pathology (Lamb, 2021).

  • Dual Mode of Action : Imeglimin hydrochloride exhibits dual actions: enhancing glucose-stimulated insulin secretion in pancreatic β-cells and improving insulin sensitivity by suppressing gluconeogenesis in hepatocytes and increasing glucose uptake in skeletal muscles. Its efficacy in lowering glucose levels and favorable safety profile in monotherapy and combination therapy has been demonstrated in clinical trials (Nagamine, 2023).

  • Mechanism Involving Mitochondrial Function : Imeglimin hydrochloride's mechanism of action is associated with correcting mitochondrial dysfunction, a key aspect of T2D pathogenesis. This includes rebalancing respiratory chain activity, reducing oxidative stress, and preventing cell death (Hallakou-Bozec et al., 2020).

  • Impact on the Three Key Defects of T2D : Research shows that Imeglimin hydrochloride targets the three main defects in T2D, including excessive hepatic glucose production, impaired peripheral glucose uptake, and insufficient insulin secretion. Its potential for durable glycemic control and compatibility with other oral antidiabetics is noted (Fouqueray et al., 2011).

  • Improvement in Mitochondrial Function and Insulin Sensitivity : Studies indicate that Imeglimin hydrochloride normalizes glucose tolerance and insulin sensitivity by preserving mitochondrial function from oxidative stress and favoring lipid oxidation in liver models (Vial et al., 2014).

  • Safety and Efficacy Profile : Clinical trials have compared the safety and efficacy of Imeglimin hydrochloride with other diabetes medications like metformin, demonstrating its effectiveness in improving glycemic control with a comparable safety profile (Pīrāgs et al., 2012).

  • Potential for Comprehensive Patient Application : Early studies suggest that Imeglimin hydrochloride may improve cardiac and renal function in metabolic syndrome models, indicating its broader potential in T2DM treatment (Konkwo & Perry, 2020).

  • Pharmacokinetics in Special Populations : Research has assessed the pharmacokinetics of Imeglimin hydrochloride in subjects with moderate hepatic impairment, indicating its safe and effective use in this population (Chevalier et al., 2020).

Future Directions

Imeglimin shows promise to provide a novel mechanism for T2DM treatment, with potential application in a larger, more comprehensive patient population . Its observed efficacy was comparable to that of currently available agents metformin and sitagliptin and was increased when given in combination with either agent .

properties

IUPAC Name

(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLCYMTNMEXKZ-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N=C(NC(=N1)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imeglimin hydrochloride

CAS RN

2650481-44-8
Record name Imeglimin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMEGLIMIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Synthesis according to the invention: A mixture of 100.1 g of metformin hydrochloride, 36.5 g of paraldehyde and 4 g of Dowex DR-2030 in 237.8 ml of isobutanol was heated under reflux for 6 hours. The catalyst was subsequently filtered off, and some of the solvent was removed by distillation. The remainder of the solution was cooled to 10-15° C., and the white precipitate was separated off, giving 93.5 g (80.7%) of 4-amino-3,6-dihydro-2-dimethylamino-6-methyl-1,3,5-triazine hydrochloride.
Quantity
100.1 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
237.8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Comparative experiment: A mixture of 250.2 g of metformin hydrochloride, 213.6 g of acetaldehyde diethyl acetal and 12.5 g of toluene-4-sulfonic acid monohydrate in 500 ml of isobutanol was heated under reflux for 40 hours. Some of the solvent was removed by distillation. The mixture was cooled to 10° C., and the white precipitate was separated off, giving 224.7 g (77.4%) of 4-amino-3,6-dihydro-2-dimethylamino-6-methyl-1,3,5-triazine hydrochloride.
Quantity
250.2 g
Type
reactant
Reaction Step One
Quantity
213.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.